N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanocyclohexyl group attached to an acetamide moiety, which is further linked to a methanesulfonylpiperazine group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-cyanocyclohexylamine and 2-chloroacetic acid.
Reaction Steps: The amine group of 1-cyanocyclohexylamine reacts with 2-chloroacetic acid to form the intermediate N-(1-cyanocyclohexyl)acetamide.
Piperazine Addition: The intermediate is then reacted with methanesulfonyl chloride and piperazine to introduce the methanesulfonylpiperazine group.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified using crystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Primary amines.
Substitution Products: Alkylated piperazines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)acetamide: Lacks the methanesulfonylpiperazine group.
N-(1-cyanocyclohexyl)benzohydrazide: Contains a benzoyl group instead of the acetamide group.
N-(1-cyanocyclohexyl)benzamide: Features a benzamide group instead of the acetamide group.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-22(20,21)18-9-7-17(8-10-18)11-13(19)16-14(12-15)5-3-2-4-6-14/h2-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICREWKRADDFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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